molecular formula C16H11F2N5 B10957185 5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B10957185
M. Wt: 311.29 g/mol
InChI Key: IEGLXBSNUHONMR-UHFFFAOYSA-N
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Description

5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which is then cyclized with cyanogen bromide to yield the desired tetrazolopyrimidine compound . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl groups can undergo electrophilic substitution reactions, where substituents like nitro or amino groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitronium tetrafluoroborate.

Scientific Research Applications

5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5,7-bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N5/c17-12-5-1-10(2-6-12)14-9-15(11-3-7-13(18)8-4-11)23-16(19-14)20-21-22-23/h1-9,15H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGLXBSNUHONMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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